

# Technical Guide: Physicochemical Properties of Furanone Compounds

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## Compound of Interest

Compound Name: 5-Amino-2-ethyl-2-methylfuran-3-one

Cat. No.: B050466

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Disclaimer: Publicly available experimental data for the specific compound **5-Amino-2-ethyl-2-methylfuran-3-one** could not be located in comprehensive chemical databases or literature. This guide has been constructed to provide a framework for the physicochemical characterization of novel furanone compounds, using the well-documented analogue, 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuraneol), as an illustrative example. The methodologies and data presentation formats provided are standard within chemical and pharmaceutical research.

## Introduction

Furanones are a class of heterocyclic organic compounds that form a core structure in numerous natural and synthetic molecules. They are notable for their diverse biological activities and their significant contributions to flavor and aroma chemistry. Understanding the physicochemical properties of a specific furanone derivative is a critical first step in any research and development pipeline, influencing its solubility, stability, bioavailability, and potential applications.

This document outlines the key physicochemical properties, the standardized experimental protocols used for their determination, and the logical workflows involved in the characterization of a novel furanone compound.

## Physicochemical Data Summary

All quantitative data for a target compound should be organized for clarity and comparative analysis. The following table summarizes key physicochemical properties for the example compound, 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone. Data for the target compound, **5-Amino-2-ethyl-2-methylfuran-3-one**, would be populated in a similar manner once determined experimentally or through validated computational models.

Table 1: Physicochemical Properties of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

Property	Value	Unit	Source / Method
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>3</sub>	-	-
Molecular Weight	142.15	g/mol	[1][2][3][4]
Melting Point	84.44	°C	[5]
Boiling Point	~184	°C	Estimated[5]
logP (Octanol/Water)	1.15 - 1.2	-	Crippen Method / Calculated[1][3]
Water Solubility	Slightly Soluble	-	Qualitative
Appearance	-	-	Typically a solid at room temp.

## Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of physicochemical data. The following sections describe standard protocols for determining the properties listed above.

### Melting Point Determination via Capillary Method

The capillary method is the standard technique for determining the melting point of a solid crystalline substance.[6][7]

- Principle: A small, powdered sample of the pure compound is heated at a controlled rate. The temperature at which the solid phase transitions to a liquid phase is recorded as the

melting point. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), while impurities can cause a depression and broadening of this range.[8][9]

- Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup, glass capillary tubes, thermometer.[8][9]
- Procedure:
  - Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled glass capillary tube to a height of 2-3 mm.[6]
  - Initial Determination: A rapid heating ramp (e.g., 10-20°C/min) is used to get an approximate melting temperature.[8][9]
  - Accurate Determination: The apparatus is cooled to at least 10°C below the approximate melting point. A new sample is inserted and heated slowly, at a rate of 1-2°C per minute, to allow for thermal equilibrium.[8]
  - Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. The experiment is typically repeated two to three times to ensure consistency.[8]

## Octanol-Water Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. It is expressed as its logarithm, logP.

- Principle: logP is the ratio of the concentration of a solute in a water-saturated octanolic phase to its concentration in an octanol-saturated aqueous phase at equilibrium.[10] The shake-flask method is considered the gold standard for experimental determination.[11]
- Apparatus: Glass vials with screw caps, mechanical shaker or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure (Shake-Flask Method):

- Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for logD determination) are pre-saturated by mixing vigorously for 24 hours and then allowing the phases to separate.[\[12\]](#)[\[13\]](#)
- Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a vial and agitated (e.g., rotating for 1 hour at 30 rpm) until equilibrium is reached.[\[12\]](#)
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Quantification: An aliquot is carefully removed from each phase. The concentration of the compound in each layer is determined using a suitable analytical technique, such as HPLC with UV detection.[\[13\]](#)
- Calculation: The logP is calculated using the formula:  $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}])$ .[\[10\]](#)

## Aqueous Solubility Determination

Solubility is a fundamental property that affects a compound's dissolution rate and bioavailability.

- Principle: The thermodynamic solubility is determined by creating a saturated solution of the compound in water at a specific temperature and then measuring the concentration of the dissolved solute.
- Apparatus: Vials, constant temperature shaker/incubator, filters (e.g., 0.45  $\mu\text{m}$  PTFE), analytical instrument (HPLC, LC-MS).
- Procedure (Shake-Flask Method):
  - Equilibration: An excess amount of the solid compound is added to a known volume of water (or buffer) in a sealed vial.[\[14\]](#)
  - The mixture is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[14\]](#)

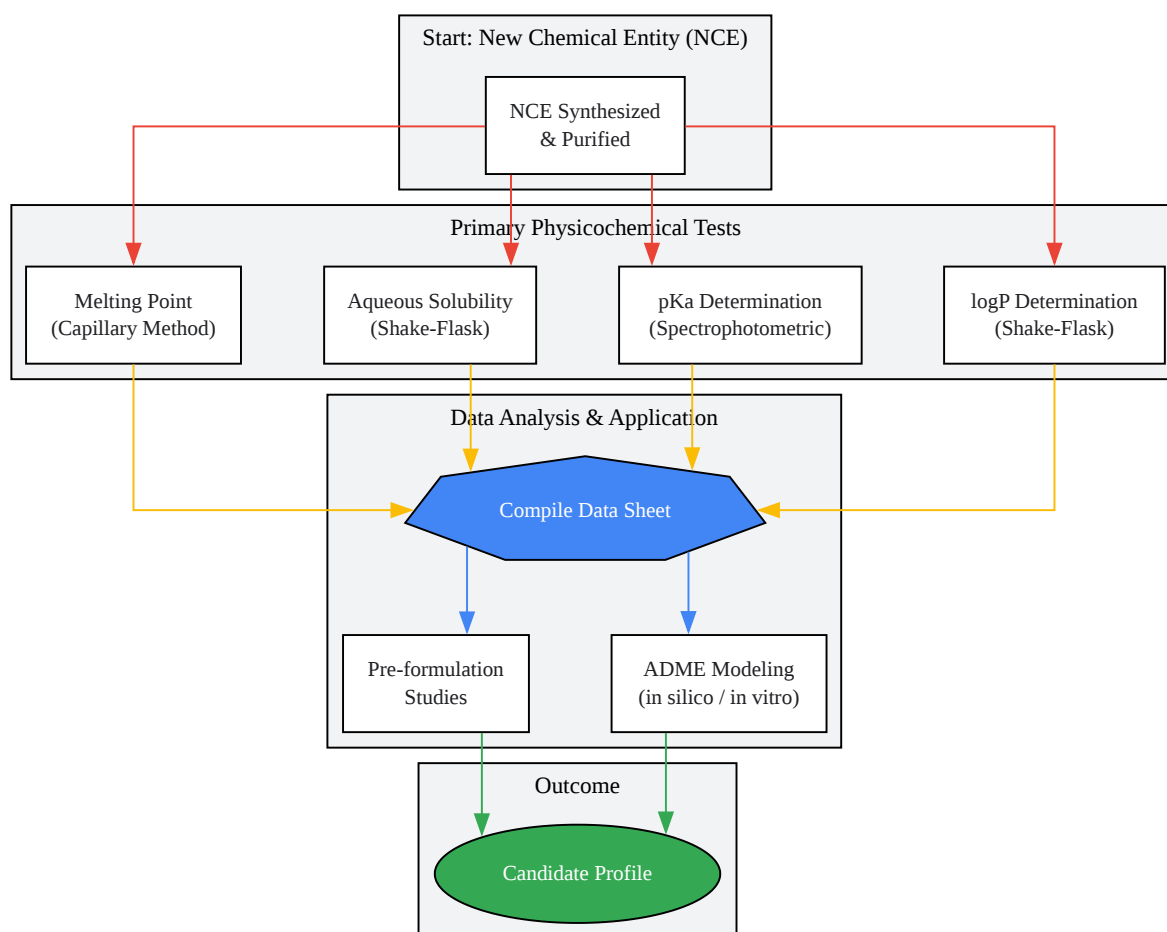
- Separation: The resulting slurry is allowed to settle. The supernatant is then carefully filtered to remove all undissolved solids.[14]
- Quantification: The concentration of the compound in the clear, filtered aqueous solution is measured using a validated analytical method. This concentration represents the aqueous solubility.

## Visualization of Workflows

Logical diagrams are essential for representing complex processes in research and development. The following diagrams, generated using Graphviz, illustrate standard workflows for compound characterization.

### Workflow for Physicochemical Property Determination

This diagram outlines the decision-making process for characterizing the fundamental properties of a newly synthesized chemical entity.

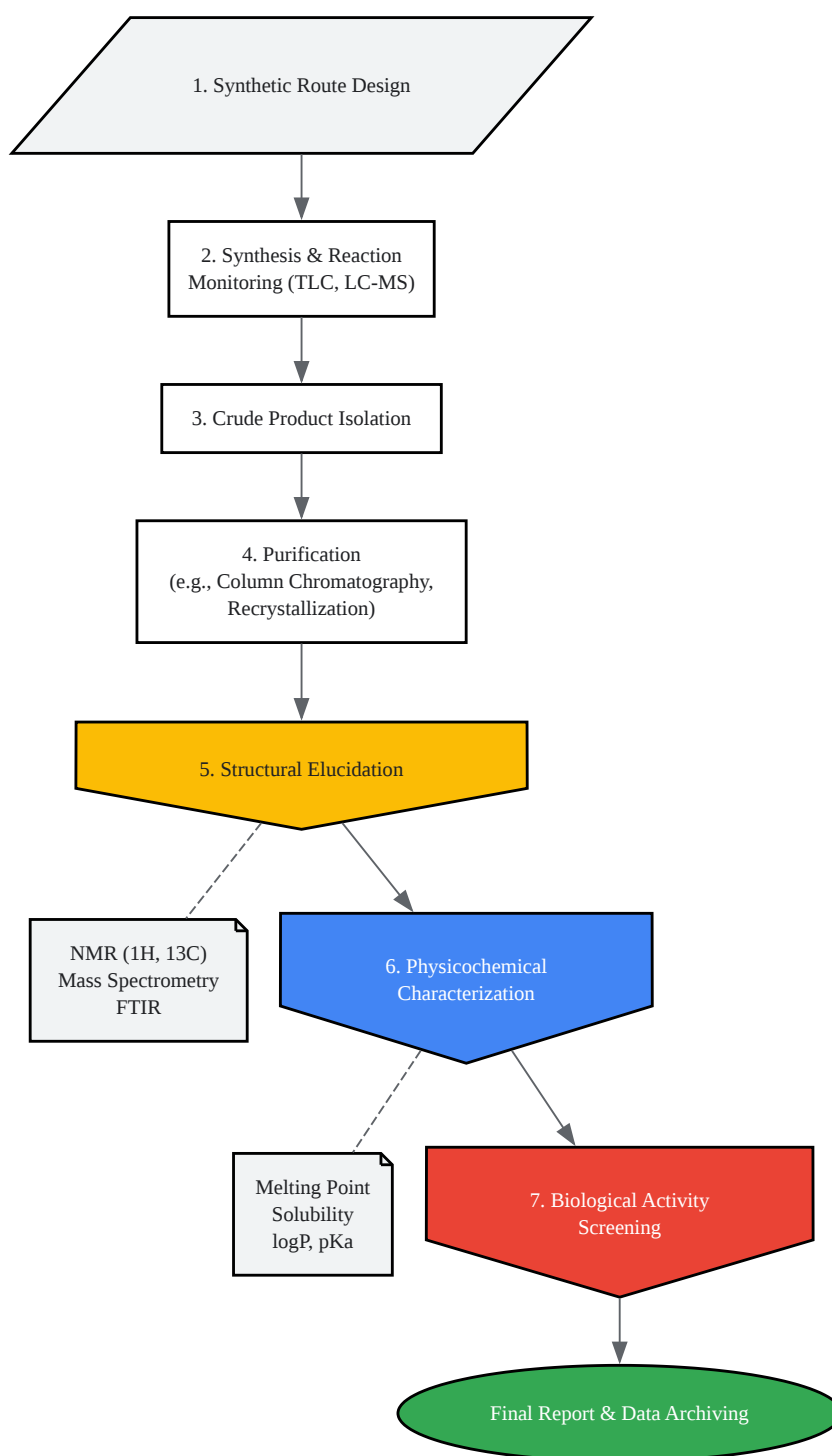


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Workflow for Physicochemical Property Determination.

## General Workflow for Novel Compound Synthesis and Analysis

This diagram provides a high-level overview of the entire process from conceptualization to final analysis of a new compound.



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General Workflow for Novel Compound Synthesis and Analysis.

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